3-(Methylamino)-6-nitroquinazolin-4(3H)-one
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Overview
Description
3-(Methylamino)-6-nitroquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-6-nitroquinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with appropriate aldehydes under specific conditions. A green, simple, and efficient method for synthesizing quinazolin-4(3H)-ones involves visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)-6-nitroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(Methylamino)-6-aminoquinazolin-4(3H)-one.
Scientific Research Applications
3-(Methylamino)-6-nitroquinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Methylamino)-6-nitroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: The parent compound of the quinazolinone family.
6-Nitroquinazolin-4(3H)-one: Similar structure but lacks the methylamino group.
3-Amino-6-nitroquinazolin-4(3H)-one: Similar structure but has an amino group instead of a methylamino group.
Uniqueness
3-(Methylamino)-6-nitroquinazolin-4(3H)-one is unique due to the presence of both the methylamino and nitro groups, which confer distinct chemical and biological properties
Properties
CAS No. |
60512-88-1 |
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Molecular Formula |
C9H8N4O3 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
3-(methylamino)-6-nitroquinazolin-4-one |
InChI |
InChI=1S/C9H8N4O3/c1-10-12-5-11-8-3-2-6(13(15)16)4-7(8)9(12)14/h2-5,10H,1H3 |
InChI Key |
NLQARWHTNSSBRM-UHFFFAOYSA-N |
Canonical SMILES |
CNN1C=NC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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